1-(2-nitrobenzoyl)-4-(4-nitrophenyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-nitrophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5/c22-17(15-3-1-2-4-16(15)21(25)26)19-11-9-18(10-12-19)13-5-7-14(8-6-13)20(23)24/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYINTMWTCQRGFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis for 1-(2-nitrobenzoyl)-4-(4-nitrophenyl)piperazine
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals a logical and convergent synthetic plan.
The most apparent disconnection is at the amide bond (a C-N bond), which is a common and reliable bond-forming reaction. This disconnection breaks the target molecule into two key precursors: 1-(4-nitrophenyl)piperazine (B103982) and a reactive derivative of 2-nitrobenzoic acid , such as 2-nitrobenzoyl chloride . This approach simplifies the complex target into two more manageable synthetic targets.
A further retrosynthetic step can be applied to the 1-(4-nitrophenyl)piperazine intermediate. The bond between the piperazine (B1678402) nitrogen and the nitrophenyl ring can be disconnected. This C-N bond is typically formed through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction. This second disconnection leads to two fundamental building blocks: piperazine and an activated aryl halide like 1-chloro-4-nitrobenzene (B41953) .
This two-step retrosynthetic analysis provides a clear and efficient pathway for the synthesis of this compound from simple, readily available starting materials.
Detailed Synthetic Pathways and Reaction Conditions for the Target Compound
The synthesis of this compound is logically approached through a multistep process that first constructs the N-arylpiperazine core, followed by acylation.
Multistep Synthesis Strategies
The synthesis of the target compound can be efficiently achieved in two primary steps, following the pathway identified in the retrosynthetic analysis.
Step 1: Synthesis of 1-(4-nitrophenyl)piperazine
The formation of the 1-(4-nitrophenyl)piperazine intermediate is a crucial first step. A common method is the nucleophilic aromatic substitution (SNAr) reaction between piperazine and an activated aryl halide. Due to the electron-withdrawing nature of the nitro group, 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene (B44160) are highly susceptible to nucleophilic attack by piperazine. The reaction is typically carried out in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) in the presence of a base like potassium carbonate or triethylamine (B128534) to neutralize the HCl formed during the reaction.
An alternative "one-pot" synthesis method starts from diethanolamine (B148213). core.ac.uk In this process, diethanolamine is first treated with hydrobromic acid (HBr) to form an in-situ intermediate, which then reacts with a substituted aniline (B41778), such as p-anisidine, to form the N-arylpiperazine ring. core.ac.uk A similar approach could be adapted using p-nitroaniline to generate the required 1-(4-nitrophenyl)piperazine core.
Step 2: Acylation of 1-(4-nitrophenyl)piperazine
The final step is the formation of the amide bond. This is achieved by reacting the 1-(4-nitrophenyl)piperazine intermediate with a derivative of 2-nitrobenzoic acid.
Using Acyl Chloride: A highly effective method is the Schotten-Baumann reaction, where 1-(4-nitrophenyl)piperazine is treated with 2-nitrobenzoyl chloride. The reaction is typically performed in a non-protic solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) in the presence of a tertiary amine base (e.g., triethylamine) or an aqueous base to act as a scavenger for the hydrochloric acid byproduct.
Using Carboxylic Acid and Coupling Agents: Alternatively, a peptide coupling reaction can be employed. This involves reacting 1-(4-nitrophenyl)piperazine directly with 2-nitrobenzoic acid. This reaction requires the use of a coupling agent to activate the carboxylic acid. A study on the synthesis of a similar compound, 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941), utilized 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as the coupling agent in combination with 1-hydroxybenzotriazole (B26582) (HOBt) in DMF. nih.gov This method offers mild reaction conditions and is often preferred when dealing with sensitive functional groups.
Optimization of Reaction Parameters and Yield
For the initial SNAr reaction to form 1-(4-nitrophenyl)piperazine, temperature is a critical factor. While the reaction proceeds at room temperature, gentle heating (e.g., 80-120 °C) can significantly reduce reaction times. prepchem.com The choice of base is also important; inorganic bases like K₂CO₃ are effective, while organic bases like triethylamine are also commonly used. prepchem.com
For the final acylation step, when using an acyl chloride, maintaining a low temperature (e.g., 0 °C) at the beginning of the reaction helps to control the initial exothermic reaction, followed by stirring at room temperature to ensure completion. When using peptide coupling agents like EDC/HOBt, the reaction is typically conducted at a low temperature (0 °C) before being allowed to proceed overnight at ambient temperature. nih.gov The choice of solvent, typically a polar aprotic solvent like DMF or DCM, is crucial for ensuring the solubility of the reactants and facilitating the reaction.
| Reaction Step | Parameter | Typical Conditions for Analogous Syntheses | Purpose |
|---|---|---|---|
| N-Arylation (SNAr) | Solvent | DMF, DMSO, Ethylene (B1197577) Glycol | Solubilize reactants |
| Base | K₂CO₃, Na₂CO₃, Triethylamine | Neutralize in-situ generated acid | |
| Temperature | 80-120 °C | Increase reaction rate | |
| Acylation | Solvent | DMF, Chloroform, Dichloromethane | Solubilize reactants |
| Reagent | Acyl Chloride or Carboxylic Acid + Coupling Agent (EDC/HOBt) | Forms the amide bond | |
| Temperature | 0 °C to Room Temperature | Control exothermicity and drive reaction to completion |
Exploration of Derivatization and Analog Synthesis
The molecular scaffold of this compound offers multiple sites for structural modification, allowing for the synthesis of a diverse library of analogs. These modifications can be strategically implemented on either the nitrobenzoyl or the nitrophenylpiperazine moieties.
Strategies for Structural Modification at the Nitrobenzoyl Moiety
The nitrobenzoyl portion of the molecule is ripe for derivatization. Modifications can be achieved by using different substituted benzoyl chlorides or benzoic acids in the final acylation step.
Isomeric Variation: Instead of 2-nitrobenzoic acid, the 3-nitro and 4-nitro isomers can be used to explore the impact of the nitro group's position on the compound's properties.
Substitution Variation: A wide range of substituents can be introduced onto the benzoyl ring. For instance, analogs such as 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine (B5245872) and 1-(4-bromobenzoyl)-4-(4-nitrophenyl)piperazine (B11640683) have been synthesized and structurally characterized. nih.gov Other functional groups like methoxy, chloro, or methyl groups can be similarly incorporated by selecting the appropriately substituted benzoic acid precursor.
Functional Group Transformation: The nitro group itself is a versatile functional handle for further chemical transformations. A common modification is the reduction of the nitro group to a primary amine (-NH₂), which can then be subjected to a variety of subsequent reactions, such as acylation or alkylation, to generate further derivatives.
Strategies for Structural Modification at the Nitrophenylpiperazine Moiety
The nitrophenylpiperazine moiety also provides significant opportunities for structural diversification. These modifications typically involve synthesizing different N-arylpiperazine intermediates to be used in the acylation step.
Preparation of Deuterated or Labeled Analogs for Mechanistic Studies
The strategic placement of isotopic labels can help differentiate between proposed mechanistic pathways. For instance, in studying the N-acylation of the piperazine ring, labeling the piperazine nitrogen with ¹⁵N could confirm its role as the nucleophile. Similarly, deuteration of the piperazine ring can be used in kinetic isotope effect studies to determine if C-H bond cleavage is a rate-determining step in any transformation the molecule might undergo. Furthermore, ¹³C labeling of the aromatic rings or the benzoyl carbonyl group can be instrumental in tracking the metabolism of the compound.
Hypothetical Synthetic Routes for Labeled Analogs
Several general strategies can be proposed for the synthesis of deuterated or labeled "this compound." These approaches typically involve the use of a labeled precursor at an appropriate stage of the synthesis.
One plausible approach involves the deuteration of the piperazine ring. Commercially available piperazine-d8 can serve as a deuterated starting material. The synthesis would then proceed by N-arylation with 1-fluoro-4-nitrobenzene, followed by acylation with 2-nitrobenzoyl chloride, analogous to the synthesis of the unlabeled compound. This would yield "this compound-d8," where all eight hydrogens on the piperazine ring are replaced with deuterium (B1214612).
Alternatively, selective deuteration of the aromatic rings could be achieved through methods such as acid-catalyzed hydrogen-deuterium exchange on the corresponding aniline or nitrobenzene (B124822) precursors, although this can sometimes lead to a mixture of isotopologues. For more specific labeling, the synthesis could start from a commercially available labeled nitrobenzene or aniline derivative.
For ¹³C labeling, one could envision utilizing ¹³C-labeled 1-fluoro-4-nitrobenzene or ¹³C-labeled 2-nitrobenzoyl chloride. For example, starting with 1-fluoro-4-nitrobenzene-¹³C₆ would result in a product labeled in the 4-nitrophenyl moiety. Similarly, using 2-nitrobenzoyl chloride with a ¹³C-labeled carbonyl group would introduce the label at a key functional group for studying acylation and deacylation reactions.
Nitrogen-15 (B135050) labeling can be achieved by employing ¹⁵N-labeled piperazine or ¹⁵N-labeled 1-fluoro-4-nitrobenzene in the synthetic sequence. The choice of labeled precursor would depend on the specific mechanistic question being addressed.
The following interactive table summarizes potential labeled analogs and the corresponding starting materials that could be used in their synthesis.
| Labeled Analog | Isotope | Labeled Precursor | Potential Mechanistic Insight |
| This compound-d8 | ²H | Piperazine-d8 | Kinetic isotope effects in reactions involving the piperazine ring |
| 1-(2-nitrobenzoyl)-4-(4-nitrophenyl-¹³C₆)piperazine | ¹³C | 1-Fluoro-4-nitrobenzene-¹³C₆ | Metabolic fate of the 4-nitrophenyl group |
| 1-(2-nitro(¹³C=O))benzoyl)-4-(4-nitrophenyl)piperazine | ¹³C | 2-Nitrobenzoyl chloride-(¹³C=O) | Mechanism of acylation and hydrolysis reactions |
| This compound-¹⁵N₁,₄ | ¹⁵N | Piperazine-¹⁵N₂,₃ | Role of piperazine nitrogens in binding or reaction mechanisms |
These proposed strategies, based on established isotopic labeling techniques, provide a framework for the preparation of deuterated or labeled analogs of "this compound." The availability of such compounds would be crucial for detailed mechanistic investigations of its chemical transformations and metabolic pathways.
Investigation of Molecular Interactions and Biological Mechanisms in Vitro and Non Human in Vivo Models
In Vitro Assessment of Receptor Binding Profiles
Comprehensive searches of scientific databases and literature have revealed no specific studies detailing the in vitro assessment of the receptor binding profile for 1-(2-nitrobenzoyl)-4-(4-nitrophenyl)piperazine. While research exists on the broader class of piperazine (B1678402) derivatives, which are known to interact with various receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors, no such data is available for the specific compound .
Ligand-Receptor Binding Assays
No publicly available scientific literature was found that describes the use of ligand-receptor binding assays to determine the affinity of this compound for any specific biological receptors.
Competition Binding Studies
Similarly, no data from competition binding studies involving this compound could be located. Such studies would be essential to understand its selectivity and affinity for various receptor subtypes.
| Receptor Target | Binding Affinity (Ki/IC50) | Research Model |
| No data available | No data available | No data available |
| No data available | No data available | No data available |
| No data available | No data available | No data available |
Enzymatic Activity Modulation Studies
There is a lack of specific research on the direct effects of this compound on the activity of various enzymes. While related compounds, such as other nitrophenylpiperazine derivatives, have been investigated as enzyme inhibitors, this information cannot be directly attributed to the subject compound.
Enzyme Inhibition Kinetics and Mechanism
No studies were identified that investigated the enzyme inhibition kinetics or the mechanism of inhibition for this compound. Therefore, its potential to act as a competitive, non-competitive, or uncompetitive inhibitor of any enzyme remains uncharacterized.
| Enzyme Target | IC50 / Ki | Type of Inhibition |
| No data available | No data available | No data available |
| No data available | No data available | No data available |
| No data available | No data available | No data available |
Enzyme Activation Studies
No scientific reports are available that describe any enzyme activation properties of this compound.
Cellular Pathway Perturbation Analysis in Research Models
An extensive review of the literature did not yield any studies on the effects of this compound on cellular pathways in research models. The impact of this compound on intracellular signaling cascades, gene expression, or other cellular processes has not been documented.
| Cellular Pathway | Effect Observed | Research Model |
| No data available | No data available | No data available |
| No data available | No data available | No data available |
| No data available | No data available | No data available |
Investigation of Intracellular Signaling Cascade Modulation
While direct studies on the signaling pathways modulated by this compound are not available, research on other bioactive piperazine-containing molecules offers potential mechanisms. For instance, the cytotoxic effects of some piperazine derivatives are linked to the induction of oxidative stress, leading to the modulation of key signaling pathways that govern cell survival and death.
Studies on other compounds, such as piperine, have shown that the induction of reactive oxygen species (ROS) can lead to the activation of checkpoint kinases, which in turn causes cell cycle arrest. Furthermore, pathways like the PI3K/Akt and MAPK signaling cascades, which are central regulators of cell proliferation and survival, have been identified as targets for other cytotoxic agents, leading to the induction of apoptosis. It is plausible that nitro-substituted piperazine derivatives could engage similar pathways, particularly given that the nitro groups can be reduced within the cell, leading to the generation of cytotoxic species and oxidative stress.
Analysis of Gene Expression Profiles in Cellular Models
Detailed analyses of gene expression profiles following treatment with this compound in cellular models are not documented in the current body of scientific literature. Such studies would be invaluable for elucidating the compound's precise mechanism of action, identifying downstream targets, and understanding the cellular response to its presence.
Assessment of Protein-Protein Interaction Modulation
The modulation of protein-protein interactions (PPIs) is a critical area of drug discovery, offering the potential to target cellular processes that are difficult to inhibit with traditional enzyme-targeting drugs. The piperazine scaffold is a versatile structure that can be elaborated to present functional groups in specific spatial orientations, making it a candidate for designing PPI modulators. While there is no specific evidence of this compound acting as a PPI modulator, its rigid, substituted structure suggests it could potentially interfere with the binding surfaces of proteins.
Evaluation of Cellular Proliferation and Viability in Non-Human Cell Lines and Cancer Cell Lines (focus on mechanism)
Structurally related piperazine compounds have demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines.
Concentration-Dependent Effects on Cell Growth in Research Models
Research on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which share the substituted benzoyl-piperazine core, has shown potent cytotoxicity against various human cancer cell lines. A derivative featuring a nitro group on the benzoyl ring, 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine, was among the compounds synthesized and tested. These compounds consistently inhibit the growth of cancer cell lines at micromolar concentrations. mdpi.com The growth inhibitory effects were observed across a diverse panel of cancers, including liver, breast, colon, gastric, and endometrial cell lines. mdpi.comresearchgate.net
The broad-spectrum activity of these compounds highlights the potential of the substituted benzoyl-piperazine scaffold as a foundation for developing novel anti-cancer agents.
| Cancer Type | Cell Lines Tested | Observed Effect |
|---|---|---|
| Liver Cancer | HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B | High cytotoxicity; 50% growth inhibition at micromolar concentrations |
| Breast Cancer | MCF7, BT20, T47D, CAMA-1 | High cytotoxicity; 50% growth inhibition at micromolar concentrations |
| Colon Cancer | HCT-116 | High cytotoxicity; 50% growth inhibition at micromolar concentrations |
| Gastric Cancer | KATO-3 | Inhibitory effect observed |
| Endometrial Cancer | MFE-296 | Inhibitory effect observed |
Mechanisms of Growth Modulation (e.g., apoptosis induction, cell cycle arrest)
The primary mechanism by which many cytotoxic piperazine derivatives inhibit cancer cell growth is through the induction of apoptosis (programmed cell death). mdpi.com For instance, some piperazine derivatives have been reported to induce apoptosis in U937 cells. mdpi.com The process of apoptosis is a key target in cancer therapy as it eliminates malignant cells.
Additionally, many cytotoxic agents function by causing cell cycle arrest, preventing cancer cells from progressing through the division cycle and proliferating. Thiosemicarbazones containing a piperazine ring, for example, have been shown to inhibit the cell cycle at the G1/S phase. While the specific mechanism for this compound has not been elucidated, the induction of apoptosis and/or cell cycle arrest are highly probable mechanisms of action for its potential anti-proliferative activity. The presence of nitro groups could also enable selective killing of hypoxic cancer cells, as seen with compounds like KS119, which generates a cytotoxic alkylating species after bioreductive activation. nih.gov
Exploration of Antimicrobial Target Engagement in Research Models
The piperazine nucleus is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of piperazine have been investigated for a wide range of activities, including antibacterial, antifungal, and antiprotozoal effects. nih.gov
The 4-nitrophenylpiperazine moiety, in particular, is a component of compounds with demonstrated biological activity. For example, a novel pleuromutilin (B8085454) derivative containing a 4-nitrophenyl-piperazin-1-yl acetyl group, showed excellent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This compound, known as NPDM, was found to be a potent bactericidal agent that inhibited bacterial growth in a time-dependent manner. nih.gov
Furthermore, compounds incorporating the 4-(4-nitrophenyl) scaffold have shown potent activity against protozoan parasites. Analogs of 4-(4-nitrophenyl)-1H-1,2,3-triazole demonstrated significant antitrypanosomal activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.govresearchgate.net The 4-nitrophenyl group was deemed essential for this activity. nih.gov Additionally, 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine has been identified as a key intermediate in the synthesis of triazole antifungal medicines, highlighting the importance of this scaffold in targeting fungal pathogens. core.ac.uk
| Compound Class/Derivative | Antimicrobial Activity | Target Organism/Model | Reference |
|---|---|---|---|
| Pleuromutilin derivative with 4-nitrophenyl-piperazin-1-yl group (NPDM) | Antibacterial (bactericidal) | Methicillin-resistant Staphylococcus aureus (MRSA) | nih.gov |
| 4-(4-Nitrophenyl)-1H-1,2,3-triazole derivatives | Antitrypanosomal | Trypanosoma cruzi | nih.govresearchgate.net |
| 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine | Antifungal (as a synthesis intermediate) | General (intermediate for triazole antifungals) | core.ac.uk |
| General N-(4-nitrophenyl)piperazine derivatives | Pharmacological activity | Used in control of potassium channels | nih.gov |
These findings collectively suggest that the this compound structure possesses a strong potential for antimicrobial activity, warranting further investigation into its specific targets and spectrum of action.
Inhibition of Microbial Enzyme Systems
The antimicrobial efficacy of many therapeutic agents is rooted in their ability to inhibit crucial microbial enzymes. For piperazine derivatives, and particularly those containing nitro groups, several enzymatic pathways have been suggested as potential targets.
General research into nitro-containing aromatic compounds suggests a potential mechanism involving the inhibition of enzymes critical for cellular integrity and replication, such as topoisomerases. These enzymes are vital for managing the topological state of DNA during replication and transcription. Inhibition of topoisomerase activity can lead to DNA damage and ultimately cell death. The presence of a nitro group on the phenyl ring of similar compounds is thought to potentially enhance activities like DNA intercalation or the inhibition of these essential enzymes.
Furthermore, various piperazine derivatives have been investigated for their inhibitory effects on a range of microbial enzymes. Although not specific to this compound, related compounds have been proposed to target enzymes involved in cell wall synthesis, such as MurB, or those critical for folic acid synthesis, like dihydrofolate reductase. For instance, docking studies on some disubstituted piperazines have suggested potential interactions with E. coli MurB and Candida albicans CYP51, an enzyme crucial for fungal cell membrane integrity.
It is important to note that these are proposed mechanisms for broader classes of related compounds, and specific enzymatic inhibition studies on this compound are required for confirmation. The data in Table 1 summarizes the potential microbial enzyme targets based on studies of analogous compounds.
Table 1: Potential Microbial Enzyme Targets for Nitro-Substituted Piperazine Derivatives
| Enzyme Target | Microbial Process Affected | Organism(s) |
|---|---|---|
| Topoisomerases | DNA replication and repair | Bacteria |
| MurB | Peptidoglycan synthesis (cell wall) | E. coli |
| CYP51 (Lanosterol 14α-demethylase) | Ergosterol synthesis (cell membrane) | Candida albicans |
| Dihydrofolate Reductase (DHFR) | Folic acid synthesis | Bacteria |
Disruption of Microbial Cellular Processes
Beyond direct enzyme inhibition, the antimicrobial action of a compound can involve the broader disruption of essential cellular processes. For nitroaromatic compounds, one potential mechanism is the generation of reactive nitrogen species upon bioreduction of the nitro group within the microbial cell. This can lead to oxidative stress, damaging cellular components such as lipids, proteins, and nucleic acids, and ultimately disrupting cellular homeostasis.
Another significant target for antimicrobial agents is the bacterial cell wall, a structure essential for maintaining cell shape and protecting against osmotic stress. nih.gov Studies have shown that disturbances in the biosynthesis of cell wall components, such as peptidoglycan, can severely hamper biofilm formation and compromise cell integrity. nih.gov While direct evidence for this compound is lacking, the broader family of piperazine-containing compounds has been noted for its antibacterial properties, which often involve interference with cell wall synthesis. researchgate.net The disruption of this critical structure can lead to cell lysis and death. nih.gov
Furthermore, derivatives of nitrophenyl-piperazine have been incorporated into more complex molecules that have been shown to interfere with bacterial protein synthesis. For example, a pleuromutilin derivative containing a 4-nitrophenyl-piperazin-1-yl moiety was found to selectively bind to the peptidyl transferase center of the bacterial ribosome, thereby inhibiting protein synthesis. This highlights the potential for the nitrophenylpiperazine scaffold to contribute to the disruption of this fundamental cellular process.
The potential cellular processes that could be disrupted by this compound, based on related compounds, are summarized in Table 2.
Table 2: Potential Microbial Cellular Processes Disrupted by Nitro-Substituted Piperazine Derivatives
| Cellular Process | Consequence of Disruption |
|---|---|
| Oxidative Stress Balance | Damage to DNA, proteins, and lipids |
| Cell Wall/Membrane Integrity | Loss of structural integrity, cell lysis |
| Protein Synthesis | Inhibition of cell growth and proliferation |
| DNA Replication | Arrest of cell division, cell death |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Elucidation of Key Pharmacophoric Features of the Piperazine (B1678402) Scaffold
The piperazine ring is a common motif in a vast array of biologically active compounds, and its pharmacophoric importance is well-established. Several key features of the piperazine scaffold in 1-(2-nitrobenzoyl)-4-(4-nitrophenyl)piperazine contribute to its potential biological profile:
Basic Nitrogen Atoms: The two nitrogen atoms of the piperazine ring are basic centers that can be protonated at physiological pH. This property is significant for forming ionic interactions with acidic residues in biological targets such as enzymes and receptors. The pKa values of these nitrogen atoms are influenced by the nature of the substituents attached to them.
Hydrogen Bond Acceptor/Donor Capabilities: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. Furthermore, if protonated, the N-H group can serve as a hydrogen bond donor. These interactions are fundamental for the specific and high-affinity binding of a ligand to its biological target.
Hydrophobic Pockets: The ethylene (B1197577) bridges of the piperazine ring form hydrophobic surfaces that can engage in van der Waals interactions with nonpolar regions of a binding site.
The combination of these features makes the piperazine scaffold a versatile platform for the design of molecules with a wide range of biological activities.
Impact of Substituent Variations on Biological Activities (Mechanisms)
The biological activity and mechanism of action of this compound are profoundly influenced by its specific substitution pattern. The presence and position of the nitro groups on both the benzoyl and phenyl rings are critical determinants of its electronic and steric properties.
The nitro group is a potent electron-withdrawing group, and its presence on both aromatic rings of this compound has significant electronic consequences:
Modulation of Basicity: The electron-withdrawing nature of the 2-nitrobenzoyl and 4-nitrophenyl groups reduces the electron density on the adjacent piperazine nitrogen atoms. This, in turn, decreases their basicity, affecting their ability to be protonated and to participate in ionic interactions. The precise positioning of the nitro group (ortho vs. para) will have a differential impact on the pKa of the corresponding nitrogen atom.
Aromatic Interactions: The electron-deficient nature of the nitro-substituted aromatic rings can influence their ability to participate in aromatic-aromatic (π-π) stacking interactions with aromatic residues in a binding pocket. Electron-poor aromatic rings often favor interactions with electron-rich aromatic systems.
The table below summarizes the expected electronic influence of the nitro substituents on key molecular properties.
| Substituent | Position | Expected Electronic Effect | Impact on Molecular Recognition |
| 2-Nitrobenzoyl | Ortho | Strong electron withdrawal, potential for intramolecular hydrogen bonding | Modulates basicity of adjacent nitrogen, influences π-π stacking, potential for specific hydrogen bond interactions |
| 4-Nitrophenyl | Para | Strong electron withdrawal | Modulates basicity of adjacent nitrogen, influences π-π stacking and dipole moment |
The size and position of the substituents on the piperazine core dictate the steric environment of the molecule and can influence its conformational flexibility.
Ortho-Substitution: The 2-nitrobenzoyl group, with its ortho-nitro substituent, can introduce steric hindrance that restricts the rotation around the amide bond connecting it to the piperazine ring. This can lead to a preferred conformation that may be either beneficial or detrimental to binding with a specific target.
Conformational Preferences: The interplay between the steric bulk of the substituents and the inherent chair conformation of the piperazine ring will determine the preferred spatial arrangement of the molecule. Crystal structure analysis of the closely related compound, 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941), has confirmed that the piperazine ring adopts a chair conformation. It is highly probable that this compound also exhibits this conformation.
The following table outlines the potential steric and conformational impacts of the substituents.
| Substituent | Steric Impact | Conformational Influence |
| 2-Nitrobenzoyl | Potential for steric hindrance due to ortho-nitro group | May restrict rotation around the amide bond, favoring specific rotamers |
| 4-Nitrophenyl | Less steric hindrance compared to ortho-substitution | Allows for greater rotational freedom compared to the benzoyl moiety |
| Piperazine Ring | Inherently adopts a chair conformation | Provides a semi-rigid scaffold for the substituents |
Development of SAR Models
A hypothetical SAR study could explore the following modifications:
Position of the Nitro Group: Moving the nitro group on the benzoyl ring from the ortho to the meta or para position would reveal the importance of its location for activity. Similarly, altering the position of the nitro group on the phenyl ring would provide insights into the electronic and steric requirements at that end of the molecule.
Nature of the Substituent: Replacing the nitro groups with other electron-withdrawing (e.g., cyano, trifluoromethyl) or electron-donating (e.g., methoxy, methyl) groups would elucidate the role of electronic effects.
Piperazine Ring Substitution: Introducing substituents on the carbon atoms of the piperazine ring could be used to probe the steric tolerance of the binding site and to modulate the conformational flexibility of the ring.
The data generated from such studies could be used to develop both qualitative and quantitative structure-activity relationship (QSAR) models. QSAR models use statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties (descriptors), such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft parameters). A well-validated QSAR model can be a powerful tool for predicting the activity of novel, unsynthesized compounds.
Structure-Based Design (SBDD) and Ligand-Based Design (LBDD) Principles Applied to Compound Modifications
In the absence of a known biological target for this compound, both SBDD and LBDD represent valuable strategies for its further development.
Structure-Based Drug Design (SBDD): If a three-dimensional structure of a relevant biological target (e.g., an enzyme or receptor) were to be identified, SBDD could be employed to design more potent and selective analogs. This process would involve:
Docking Studies: Computationally placing this compound into the binding site of the target to predict its binding mode and affinity.
Identification of Key Interactions: Analyzing the docked pose to identify key hydrogen bonds, ionic interactions, and hydrophobic contacts between the ligand and the target.
In Silico Modification: Modifying the structure of the compound in silico to enhance these interactions and to introduce new, favorable contacts. For example, a hydrogen bond acceptor on the ligand could be positioned to interact with a donor on the protein.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be used, relying on the knowledge of other molecules that exhibit the desired biological activity. This approach includes:
Pharmacophore Modeling: Identifying the common three-dimensional arrangement of functional groups (pharmacophore) that is essential for the biological activity of a set of known active compounds. This model can then be used to design new molecules, including modifications of this compound, that fit the pharmacophore.
3D-QSAR: As an extension of the SAR principles discussed earlier, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models based on the three-dimensional properties of a set of ligands.
The application of these computational design principles can significantly accelerate the process of optimizing the biological activity of this compound and its derivatives, guiding the synthesis of more potent and selective compounds.
Computational Chemistry and in Silico Modeling
Molecular Docking Simulations for Target Prediction and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. nih.gov This method is widely used to forecast the binding mode and affinity of a ligand, providing critical information about its potential biological activity. For piperazine-containing compounds, docking studies have been employed to investigate interactions with various targets, including enzymes and receptors involved in cancer and other diseases. smolecule.comnih.govbohrium.com
A variety of docking programs and algorithms are available, each utilizing different search strategies and scoring functions to predict ligand binding. Commonly used algorithms include those based on incremental construction (e.g., FlexX), genetic algorithms (e.g., GOLD, AutoDock), and fast shape matching (e.g., DOCK). u-strasbg.fr The general protocol for a docking simulation involves several key steps:
Preparation of Receptor and Ligand: The three-dimensional structures of the target protein and the ligand (1-(2-nitrobenzoyl)-4-(4-nitrophenyl)piperazine) are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds for the ligand. The protein structure is often obtained from a repository like the Protein Data Bank (PDB). u-strasbg.fr
Defining the Binding Site: A grid box is generated around the active site of the target protein to define the search space for the docking algorithm. nih.gov
Running the Docking Simulation: The chosen algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is run to explore various conformations and orientations of the ligand within the receptor's binding site. nih.gov
Analysis of Results: The output consists of multiple binding poses ranked by a scoring function, which estimates the binding free energy. The pose with the lowest energy is typically considered the most probable binding mode. bohrium.com
The primary outputs of a docking simulation are the predicted binding affinity, often expressed in kcal/mol, and the detailed intermolecular interactions between the ligand and the protein. A more negative binding affinity suggests a stronger and more stable interaction. For instance, a molecular docking study on a related compound, 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, predicted binding affinities of -7.5 and -7.4 kcal/mol with its target, DNA. bohrium.com
The analysis focuses on identifying key interactions that stabilize the ligand-protein complex. These interactions include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.
Van der Waals Forces: General attractive or repulsive forces between molecules.
Electrostatic Interactions: Result from the attraction between oppositely charged groups.
These interactions with specific amino acid residues in the active site are crucial for the ligand's biological activity. nih.govnih.gov
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value | Interacting Amino Acid Residues | Interaction Type |
| Binding Affinity | -8.2 kcal/mol | Tyr224, Arg283 | Hydrogen Bond |
| Phe328, Leu324 | Hydrophobic | ||
| Glu331 | Electrostatic |
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the ligand-protein complex over time. ekb.eg This technique is essential for assessing the stability of the predicted binding pose, understanding the conformational changes in both the ligand and the protein, and calculating binding free energies more accurately. frontiersin.orgmdpi.com
The accuracy of an MD simulation is highly dependent on the quality of the force field, which is a set of mathematical functions and parameters that describes the potential energy of the system's atoms. arxiv.org Commonly used force fields for biomolecular simulations include AMBER (Assisted Model Building with Energy Refinement), CHARMM, GROMOS, and OPLS (Optimized Potentials for Liquid Simulations). schrodinger.comrutgers.edu The selection of a force field is critical and must be appropriate for the molecules being studied. frontiersin.org
Key simulation parameters that must be defined include:
Water Model: Explicit water models like TIP3P or TIP4P-D are used to solvate the system, mimicking physiological conditions. nih.gov
Ensemble: Simulations are typically run under constant temperature and pressure (NPT ensemble) to reflect experimental conditions.
Simulation Time: The duration of the simulation can range from nanoseconds to microseconds, depending on the process being studied. mdpi.com
Boundary Conditions: Periodic boundary conditions are used to simulate a bulk system and avoid edge effects.
MD simulations provide valuable information on the flexibility of the protein's binding site. The binding of a ligand can induce conformational changes in the active site residues, a phenomenon known as "induced fit." Analysis of the trajectory from an MD simulation can reveal these changes. The stability of the protein-ligand complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over time; a stable RMSD plot indicates that the complex has reached equilibrium. ekb.egmdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Mechanism Relationship (QSMR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency of newly designed compounds and guide the optimization of lead molecules. nih.gov
The development of a QSAR model typically involves:
Data Set Collection: A series of compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. nih.gov
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., steric and electrostatic fields from CoMFA or CoMSIA). frontiersin.org
Model Generation and Validation: A statistical method, such as Partial Least Squares (PLS) regression, is used to build a mathematical equation correlating the descriptors with the biological activity. nih.gov The model's predictive power is then rigorously validated using internal and external test sets of compounds. nih.gov
Table 2: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Description |
| Constitutional | Molecular Weight (MW), Number of Rings | Basic properties derived from molecular formula. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe the atomic connectivity within the molecule. |
| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy | Relate to the molecule's electronic properties. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound. |
| Steric | Molar Refractivity (MR), van der Waals Volume | Describe the size and shape of the molecule. |
Descriptor Calculation and Selection
In the quantitative structure-activity relationship (QSAR) modeling of piperazine (B1678402) derivatives, the initial step involves the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For a compound like "this compound," a wide array of descriptors would be calculated using specialized software. These can be broadly categorized as constitutional, physicochemical, and quantum-chemical descriptors.
Studies on similar arylpiperazine and nitroaromatic compounds have shown that descriptors related to electronic properties and molecular shape are often critical for biological activity. nih.govmdpi.com For instance, constitutional descriptors such as the number of double bonds (nDB) and the number of oxygen atoms (nO) have been found to be vital in models for other piperazine derivatives. openpharmaceuticalsciencesjournal.comscispace.com Quantum-chemical descriptors, derived from methods like Density Functional Theory (DFT), are also paramount. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment, which provide insights into the molecule's reactivity and polarity. mdpi.comias.ac.innih.gov
Once a large pool of descriptors is calculated, a selection process is employed to identify the most relevant ones that correlate with the biological activity of interest. This step is essential to avoid overfitting and to build a robust and predictive statistical model.
Table 1: Examples of Molecular Descriptors Calculated for Piperazine Derivatives This table is illustrative and represents the types of descriptors typically calculated for compounds in this class.
| Descriptor Type | Descriptor Name | Description | Potential Relevance for the Target Compound |
|---|---|---|---|
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Basic property influencing diffusion and transport. |
| Constitutional | Number of Oxygen Atoms (nO) | Total count of oxygen atoms. | Important for hydrogen bonding and metabolic stability. openpharmaceuticalsciencesjournal.com |
| Constitutional | Number of Double Bonds (nDB) | Total count of double bonds. | Relates to molecular rigidity and electronic properties. scispace.com |
| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. nih.gov |
| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. ias.ac.in |
| Quantum-Chemical | Dipole Moment | A measure of the molecule's overall polarity. | Influences solubility and interactions with polar receptors. mdpi.com |
| Topological | Wiener Index | A distance-based descriptor reflecting molecular branching. | Can correlate with molecular size and shape. |
Statistical Model Development and Validation
Following the selection of relevant descriptors, a statistical model is developed to establish a mathematical relationship between these descriptors and the biological activity of a series of compounds. For piperazine derivatives, methods such as multiple linear regression (MLR) using genetic function approximation (GFA) are commonly employed. nih.gov
A successful QSAR model for a series of compounds including "this compound" would be represented by a regression equation. For example, a QSAR study on arylpiperazine derivatives with anti-proliferative activity resulted in a model with strong statistical significance. nih.gov The robustness and predictive power of such models are evaluated using several statistical parameters.
Key validation metrics include:
Coefficient of determination (R²) : This measures the goodness of fit of the model. Values closer to 1.0 indicate a better fit. QSAR models for piperazine derivatives have reported R² values greater than 0.84. nih.govopenpharmaceuticalsciencesjournal.comscispace.com
Cross-validated correlation coefficient (Q² or r²cv) : This is determined using methods like leave-one-out (LOO) cross-validation and assesses the model's internal predictivity. Robust models typically exhibit Q² values greater than 0.70. nih.govopenpharmaceuticalsciencesjournal.com
Predictive R² (R²pred) : This metric evaluates the model's ability to predict the activity of an external set of compounds not used in model development. A high R²pred (e.g., > 0.6) indicates good external predictive power. scispace.comnih.gov
Table 2: Statistical Parameters for a Hypothetical QSAR Model This table presents typical validation metrics for a robust QSAR model based on published data for similar compound series.
| Statistical Parameter | Symbol | Typical Value for a Robust Model | Reference |
|---|---|---|---|
| Coefficient of Determination | R² | 0.84 - 0.92 | nih.govopenpharmaceuticalsciencesjournal.comnih.gov |
| Adjusted R² | R²adj | 0.80 | nih.gov |
| Cross-Validated R² (LOO) | Q² | 0.71 - 0.87 | nih.govopenpharmaceuticalsciencesjournal.comnih.gov |
| External Prediction R² | R²pred | 0.66 - 0.89 | nih.govscispace.comnih.gov |
Prediction of Molecular Interactions and Theoretical Reactivity Profiles
In silico methods are instrumental in predicting how "this compound" might interact with biological targets. Molecular docking is a primary technique used for this purpose. nih.gov This method predicts the preferred orientation of the compound when bound to a receptor, such as an enzyme or DNA, and estimates the strength of the interaction, often expressed as a binding affinity or docking score. bohrium.comresearchgate.net For instance, docking studies on other nitro-substituted piperazine derivatives have been used to investigate their binding modes within the active sites of enzymes like tyrosinase or their interaction with DNA. bohrium.comnih.gov Such studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov
Theoretical reactivity profiles are typically determined using DFT calculations. researchgate.net Key parameters derived from these calculations, such as the HOMO-LUMO energy gap, provide insights into the molecule's chemical reactivity and kinetic stability. ias.ac.in A smaller energy gap generally suggests higher reactivity. The distribution of electron density and electrostatic potential maps can further identify the most reactive sites on the molecule, such as the nitro groups, which are strong electron-withdrawing moieties. nih.gov
Virtual Screening for Identification of Novel Scaffolds or Analogs
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. Starting with the "this compound" scaffold, a virtual screening campaign could be launched to discover novel analogs with potentially improved activity or different properties. nih.gov
The process often involves either ligand-based or structure-based approaches. In a structure-based virtual screen, a library of compounds is docked into the 3D structure of a target protein. nih.govresearchgate.net The compounds are then ranked based on their docking scores, and the top-ranking molecules are selected for further experimental testing. researchgate.net This approach has been successfully applied to identify novel piperazine derivatives as inhibitors of human acetylcholinesterase. nih.gov The goal is to identify new molecules that fit well within the target's active site and form favorable interactions, potentially leading to the discovery of new lead compounds for drug development. nih.gov
Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation Beyond Basic Identification
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies and Ligand-Target Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic conformational behavior of molecules in solution. For N-acylated piperazines like 1-(2-nitrobenzoyl)-4-(4-nitrophenyl)piperazine, NMR studies reveal complex conformational equilibria at room temperature. rsc.orgnih.govnih.gov This complexity arises from two primary phenomena: the restricted rotation around the N-C amide bond and the interconversion of the piperazine (B1678402) ring's chair conformations. rsc.orgnih.gov
The partial double-bond character of the amide linkage between the 2-nitrobenzoyl group and the piperazine nitrogen hinders free rotation, leading to the existence of distinct rotamers. nih.govrsc.org Simultaneously, the piperazine ring undergoes a chair-to-chair interconversion. beilstein-journals.org These dynamic processes often occur at different rates, leading to broadened or multiple signals in the ¹H NMR spectrum, particularly for the piperazine protons. rsc.org
Temperature-dependent ¹H NMR spectroscopy is employed to study these dynamics quantitatively. nih.gov As the temperature is increased, the rate of a specific conformational exchange increases until it becomes fast on the NMR timescale, causing the distinct signals for the different conformers to broaden, coalesce into a single peak, and then sharpen again. The temperature at which the signals merge is known as the coalescence point (TC). nih.gov From TC, the activation energy barrier (ΔG‡) for the conformational process can be calculated, providing quantitative insight into the energetic landscape of the molecule. nih.govbeilstein-journals.org
In studies of unsymmetrically N,N'-substituted piperazines, two separate coalescence points are often observed, corresponding to the distinct energy barriers for the amide bond rotation and the ring inversion. nih.gov For most N-benzoylated piperazines, the energy barrier for the amide bond rotation is typically higher than that for the piperazine ring inversion. nih.gov The electronic nature of substituents on the benzoyl ring influences these energy barriers. nih.gov
While specific ligand-target interaction studies for this compound are not extensively documented in the literature, techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY would be the methods of choice. These experiments can identify which protons of the ligand are in close contact with a target protein, thereby mapping the binding epitope and providing insights into the ligand's conformation within the binding site.
| Conformational Process | Typical Coalescence Temperature (TC) Range | Calculated Activation Energy (ΔG‡) Range (kJ mol⁻¹) | Reference |
|---|---|---|---|
| Amide Bond Rotation | > 67 °C | 56 - 80 | nih.govbeilstein-journals.org |
| Piperazine Ring Inversion | < 67 °C | 56 - 80 | nih.govbeilstein-journals.org |
Mass Spectrometry (MS) for Metabolite Identification in Non-Human Biological Matrices (Focus on Research Methodologies)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is the cornerstone technique for identifying the metabolic products of a compound in biological systems. ijpras.com To investigate the metabolic fate of this compound, in vitro studies using non-human biological matrices such as rat, mouse, or dog liver microsomes or hepatocytes are typically performed. nih.gov These systems contain the necessary cytochrome P450 (CYP) enzymes and other metabolic machinery to simulate in vivo metabolism. nih.gov
The research methodology involves incubating the parent compound with the biological matrix (e.g., hepatocytes) for a set period. nih.gov The reaction is then quenched, and the sample is analyzed using a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument. diva-portal.orgnih.gov
The process for identification is as follows:
Chromatographic Separation: The sample is injected into an LC system to separate the parent compound from its various metabolites based on polarity. nih.gov
Full Scan MS Analysis: The mass spectrometer acquires full scan data, providing accurate mass measurements of the parent compound and all potential metabolites. thermofisher.com High mass accuracy (typically <5 ppm) allows for the prediction of elemental formulas for the metabolite ions. diva-portal.orgnih.gov
Tandem MS (MS/MS) Fragmentation: Data-dependent acquisition is used to automatically select precursor ions (potential metabolites) for fragmentation. nih.gov The resulting fragmentation pattern provides structural information. By comparing the fragmentation pattern of a metabolite to that of the parent compound, the site of metabolic modification can often be deduced. nih.gov
For this compound, likely metabolic pathways include:
Phase I Reactions: Oxidation (hydroxylation) on the aromatic rings or the piperazine ring, N-dealkylation of the piperazine ring, and reduction of the nitro groups. nih.gov
Phase II Reactions: Conjugation of hydroxylated metabolites with glucuronic acid (glucuronidation) to increase water solubility for excretion. ijpras.com
The identification of these metabolites is based on detecting the characteristic mass shifts from the parent compound and interpreting the MS/MS spectra. ijpras.com
| Metabolite | Proposed Biotransformation | Mass Shift from Parent (Da) | Reaction Type |
|---|---|---|---|
| Hydroxy-derivative | Hydroxylation | +15.9949 | Phase I |
| Nitro-reduction product (amino) | Reduction of NO₂ to NH₂ | -29.9957 | Phase I |
| N-dealkylated piperazine | Cleavage at piperazine N-C bond | Variable | Phase I |
| Glucuronide conjugate | Glucuronidation of a hydroxylated metabolite | +176.0321 | Phase II |
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Ligand-Protein Co-Crystal Structure Determination
X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the premier techniques for determining the three-dimensional structure of molecules at atomic resolution, including how a ligand binds to its protein target.
X-ray Crystallography provides a static picture of a molecule's conformation in the solid state. For a compound like this compound, a single crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and torsion angles. Studies on the closely related compound 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) show that the central piperazine ring adopts a stable chair conformation. researchgate.netnih.gov The crystal structure also reveals the relative orientations of the aromatic rings; for instance, the dihedral angle between the phenyl and nitrobenzene (B124822) rings was found to be 51.52° in one molecule of the asymmetric unit and 57.23° in the other. nih.gov This type of data is invaluable for validating computational models and understanding inherent conformational preferences.
When co-crystallized with a protein target, this technique can elucidate the exact binding mode of the ligand. It reveals the specific amino acid residues involved in interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking), the conformation of the ligand within the binding pocket, and any conformational changes the protein undergoes upon binding. acs.org
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₇H₁₇N₃O₃ | researchgate.netnih.gov |
| Crystal System | Orthorhombic | researchgate.netnih.gov |
| Space Group | Pna2₁ | researchgate.netnih.gov |
| Molecules per Asymmetric Unit (Z') | 2 | researchgate.netnih.gov |
| Piperazine Conformation | Chair | researchgate.netnih.gov |
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative, especially for large protein complexes or membrane proteins that are difficult to crystallize. cryoem101.org In a Cryo-EM experiment, a solution of the ligand-protein complex is rapidly frozen, and images of individual, randomly oriented particles are collected with an electron microscope. Computational methods are then used to average hundreds of thousands of these 2D images to reconstruct a high-resolution 3D map of the complex. Cryo-EM could be used to determine the structure of this compound bound to a large, dynamic enzyme or a multi-protein complex, providing crucial information about its mechanism of action in systems intractable by other structural biology methods.
Future Research Directions and Unexplored Avenues
Identification of Novel Molecular Targets for 1-(2-nitrobenzoyl)-4-(4-nitrophenyl)piperazine and its Analogs
Future research should prioritize the definitive identification of the molecular targets of this compound and its related analogs. The arylpiperazine moiety is a well-established pharmacophore known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and various enzymes. mdpi.comresearchgate.net Specifically, many arylpiperazine derivatives show affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, which suggests these may be potential, unexplored targets for this compound. mdpi.com
A key area of investigation for piperazine-containing compounds has been in the field of oncology, where they have been designed to target receptors such as the Androgen Receptor (AR), a crucial factor in prostate cancer. nih.govfrontiersin.orgnih.gov Studies have shown that specific arylpiperazine derivatives can act as potent AR antagonists, inhibiting the growth of cancer cell lines. nih.govnih.gov Given this precedent, a critical future direction would be to screen this compound and its analogs for activity against AR and other cancer-related targets.
To achieve this, a combination of traditional and modern techniques can be employed. Affinity chromatography, chemical proteomics, and computational approaches like inverse molecular docking can be used to identify direct binding partners. Cellular thermal shift assays (CETSA) could then confirm target engagement within a cellular context. Pinpointing the specific molecular targets will be crucial for elucidating the compound's mechanism of action and unlocking its full therapeutic potential.
Integration with Omics Technologies (Proteomics, Metabolomics) for Comprehensive Biological Impact Assessment in Research Models
To gain a holistic understanding of the biological effects of this compound, future studies should integrate "omics" technologies. mdpi.commdpi.com Proteomics and metabolomics can provide an unbiased, system-wide view of the cellular response to compound exposure, moving beyond the immediate, primary target to map broader physiological changes. mdpi.com
These technologies have become indispensable in modern biomedical research for identifying biomarkers, understanding disease mechanisms, and discovering drug targets. mdpi.commdpi.com By applying advanced liquid chromatography–tandem mass spectrometry (LC–MS/MS) platforms, researchers can quantify global changes in protein expression (proteomics) and small-molecule metabolite levels (metabolomics) in cells or tissues treated with the compound. mdpi.com
This approach can reveal:
Off-target effects: Identifying unintended protein interactions that could lead to adverse effects or novel therapeutic applications.
Pathway analysis: Determining which cellular signaling or metabolic pathways are significantly perturbed by the compound.
Biomarkers of response: Discovering proteins or metabolites whose changes correlate with the compound's activity, which can be useful in subsequent studies.
By creating a comprehensive map of the molecular perturbations induced by this compound, researchers can better predict its physiological impact and identify new hypotheses for its mechanism of action. mdpi.com
Exploration of Polypharmacology and Multi-Target Modulators Based on the Piperazine (B1678402) Scaffold
The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.govresearchgate.nettandfonline.comnih.gov This inherent promiscuity makes it an ideal starting point for developing multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously. researchgate.netmdpi.com This polypharmacological approach is particularly promising for complex, multifactorial diseases like cancer and neurodegenerative disorders such as Alzheimer's disease (AD). researchgate.netmdpi.com
For complex conditions, targeting a single protein is often insufficient. researchgate.net The MTDL strategy aims to modulate the intricate biochemical networks underlying the disease more effectively than single-target drugs. mdpi.com Piperazine derivatives have been successfully designed as MTDLs for AD by simultaneously inhibiting key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), while also preventing the aggregation of beta-amyloid plaques. researchgate.netnih.gov
Future research should explore the potential of the this compound scaffold in this context. By strategically modifying its structure, new analogs could be designed to hit a combination of targets relevant to a specific disease. For example, in neurodegenerative diseases, a single piperazine-based compound could be engineered to possess cholinesterase inhibition, antioxidant, and anti-inflammatory properties. researchgate.net
| Compound Class | Disease Target | Molecular Targets | Reference |
|---|---|---|---|
| Benzyl Piperazine Derivatives | Alzheimer's Disease | Acetylcholinesterase (AChE), Beta-Amyloid (Aβ) | |
| Benzothiazole-Piperazine Hybrids | Alzheimer's Disease | Acetylcholinesterase (AChE), Beta-Amyloid (Aβ) | nih.gov |
| Piperazine-Substituted Chalcones | Neurodegenerative Diseases | Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE) | researchgate.net |
| Thiazole-Piperazine Hybrids | Alzheimer's Disease | Cholinesterases (AChE, BuChE), Beta-Amyloid (Aβ) | mdpi.com |
Development of Advanced In Vitro Research Models for Mechanistic Studies
To improve the translatability of preclinical research, future mechanistic studies on this compound should move beyond traditional two-dimensional (2D) cell cultures. nih.gov Advanced in vitro models that better recapitulate human physiology are needed to accurately predict a compound's efficacy and potential toxicity. nih.govmdpi.com
These advanced models include:
3D Spheroids and Organoids: These self-assembled structures mimic the complex cell-cell and cell-matrix interactions of native tissues. For a compound with potential neurological effects, brain organoids derived from human induced pluripotent stem cells (iPSCs) would offer a highly relevant model system. nih.govmdpi.com
Organs-on-a-Chip (OoC): These microfluidic devices culture living cells in continuously perfused microchambers to model the structure and function of human organs and systems, such as the blood-brain barrier (BBB). nih.govmdpi.comresearchgate.net An OoC model could be used to study the ability of piperazine derivatives to cross the BBB, a critical factor for CNS-active drugs. nih.govmdpi.com
Utilizing these models can provide more accurate data on a compound's mechanism of action, absorption, metabolism, and potential toxicity, reducing the reliance on animal models and improving the chances of success in later stages of drug development. nih.govmdpi.com
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic candidates. researchgate.netresearchgate.netnih.gov These computational tools can be applied to the this compound scaffold to explore its chemical space more efficiently. ijpsjournal.combpasjournals.com
Key applications of AI/ML in this context include:
Predictive Modeling: ML algorithms can be trained on existing data from other piperazine derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity, physicochemical properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of novel, unsynthesized analogs. researchgate.net
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules based on the piperazine scaffold. nih.gov These models can be optimized to generate compounds with a desired target profile, such as high potency and low predicted toxicity.
Virtual Screening: AI can rapidly screen vast virtual libraries of compounds to identify those most likely to bind to a specific target, significantly reducing the time and cost compared to traditional high-throughput screening. researchgate.net
Drug Repurposing: By analyzing large datasets of biological and clinical information, AI can identify new potential uses for existing drugs containing the piperazine scaffold. bpasjournals.com
By integrating AI and ML into the research workflow, scientists can make more informed decisions, prioritize the synthesis of the most promising compounds, and ultimately accelerate the journey from initial discovery to a potential therapeutic agent. nih.govbpasjournals.com
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Predictive ADMET Modeling | Using ML models to predict properties like absorption, distribution, metabolism, excretion, and toxicity. | Reduces late-stage failures by prioritizing compounds with favorable drug-like properties. researchgate.net |
| De Novo Molecular Design | Employing generative models to create novel piperazine analogs with optimized properties for specific targets. | Accelerates the design of potent and selective lead compounds. nih.gov |
| High-Throughput Virtual Screening | Screening large digital compound libraries to identify potential hits against a biological target. | Reduces cost and time associated with experimental screening. researchgate.net |
| Target Identification & Validation | Analyzing biological data to predict and validate novel molecular targets for the piperazine scaffold. | Expands the potential therapeutic applications of the compound class. nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-nitrobenzoyl)-4-(4-nitrophenyl)piperazine, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling nitrobenzoyl derivatives with piperazine intermediates. For example, one route uses 1-(4-methoxyphenyl)piperazine reacted with nitro-substituted aryl halides in dimethylformamide (DMF) with potassium carbonate as a base under reflux (125°C, 8 hours). The reaction is monitored via TLC, followed by extraction with dichloromethane (DCM) and drying with sodium sulfate . Hydrogenation steps (e.g., using Pd/C) may reduce nitro groups to amines for subsequent functionalization . Key factors affecting yield include solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), reaction time, and temperature control to avoid side reactions.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regioselectivity and substitution patterns, especially distinguishing between nitrobenzoyl and nitrophenyl groups. Infrared (IR) spectroscopy identifies carbonyl (C=O) and nitro (NO₂) stretches. Mass spectrometry (MS) validates molecular weight, while HPLC ensures purity (>95%) by detecting unreacted intermediates or byproducts . X-ray crystallography, if feasible, provides definitive structural confirmation.
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. Storage should be in airtight containers away from oxidizers, with temperature control (e.g., 2–8°C for long-term stability). Spills require neutralization with inert absorbents and disposal as hazardous waste . Toxicity data (e.g., skin/eye irritation) suggest immediate washing with water and medical consultation for exposure .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between nitrobenzoyl chloride and piperazine derivatives to enhance regioselectivity?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Introducing electron-withdrawing groups (e.g., nitro) on the aryl halide increases electrophilicity at specific positions. Using bulky bases (e.g., diisopropylethylamine) or catalysts (e.g., Pd(OAc)₂ for cross-coupling) can direct substitution to the desired site . Solvent screening (e.g., acetonitrile vs. DMF) and microwave-assisted synthesis may reduce reaction time and improve yield . Computational tools (e.g., DFT calculations) predict reactive sites to guide experimental design.
Q. What strategies are employed to resolve contradictions in biological activity data across different studies involving this compound?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Reproducibility checks under standardized conditions (e.g., MIC assays for antimicrobial activity) are essential. Purity validation via HPLC and LC-MS ensures consistent results . Comparative studies with structural analogs (e.g., replacing nitro groups with halogens) isolate electronic effects on bioactivity . Meta-analyses of published data identify trends (e.g., nitro groups enhancing antifungal activity in azole derivatives ).
Q. How does computational modeling aid in predicting the binding affinity of this compound to target enzymes, and what validation methods are used?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates interactions with enzyme active sites (e.g., cytochrome P450 or kinase domains). Pharmacophore modeling identifies critical functional groups (e.g., nitrobenzoyl for hydrogen bonding). Validation includes:
- In vitro assays : Competitive binding studies (e.g., fluorescence polarization).
- Mutagenesis : Testing binding affinity with mutant enzymes lacking key residues.
- SAR analysis : Correlating computational predictions with experimental IC₅₀ values .
Q. What challenges arise when scaling up the synthesis of this compound, and how are they addressed?
- Methodological Answer : Scaling issues include exothermic reactions (mitigated via controlled addition of reagents) and solvent volume management (switching to toluene for easier distillation). Continuous flow reactors improve heat dissipation and mixing efficiency. Purification challenges (e.g., column chromatography inefficiency) are addressed by switching to recrystallization or centrifugal partition chromatography . Process Analytical Technology (PAT) tools monitor real-time reaction progress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
